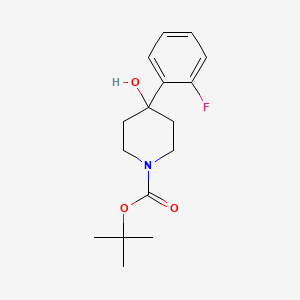

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 403806-35-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a 2-fluorophenyl substituent. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and PET tracers . Its structural versatility allows for modifications that enhance pharmacokinetic properties or target specificity.

Properties

IUPAC Name |

tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBZCHWACVCMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634995 | |

| Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403806-35-9 | |

| Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Approach

The synthesis generally proceeds via three main stages:

- Synthesis of 4-piperidone intermediate

- Reduction to 4-hydroxypiperidine

- Boc protection to yield tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

This approach is supported by a detailed patent (CN104628625A) describing a similar route for N-Boc-4-hydroxypiperidine derivatives, which can be adapted for the 2-fluorophenyl substituted analog.

Detailed Synthetic Steps

| Step | Description | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1. 4-Piperidone Synthesis | Starting from 4-piperidone hydrochloride hydrate, neutralization with liquid ammonia, extraction with toluene, drying with anhydrous MgSO4, and concentration | 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous MgSO4 | Obtains 4-piperidone intermediate with high purity; yield ~60% (by weight) |

| 2. Reduction to 4-Hydroxypiperidine | Reduction of 4-piperidone with sodium borohydride in methanol under reflux, followed by pH adjustment and extraction | Sodium borohydride (5-8 g per 12 g 4-piperidone), methanol, reflux 7-10 h, dilute HCl to pH 7-8, dichloromethane extraction | Produces 4-hydroxypiperidine with >98% purity (GC analysis), isolated as white crystals |

| 3. Boc Protection | Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in methanol with potassium carbonate, reflux 6-8 h, filtration, concentration, and crystallization | Di-tert-butyl dicarbonate (12-15 g), methanol, potassium carbonate (9-10 g), reflux 6-8 h | Yields tert-butyl 4-hydroxypiperidine-1-carboxylate as white crystals, high purity and stable properties |

Note: For the 2-fluorophenyl substitution, the 4-piperidone intermediate is typically pre-functionalized or coupled with the 2-fluorophenyl moiety via cross-coupling or nucleophilic substitution before reduction and Boc protection.

Incorporation of the 2-Fluorophenyl Group

A common strategy involves:

- Using a 4-piperidone derivative bearing a leaving group (e.g., 4-iodopiperidine-1-carboxylate) and performing a palladium-catalyzed cross-coupling with 2-fluorophenyl boronic acid or related aryl sources.

- Alternatively, nucleophilic aromatic substitution or addition reactions with 2-fluorophenyl reagents under controlled conditions.

A recent synthetic protocol (RSC supplementary data) describes a photoredox-catalyzed coupling of tert-butyl 4-iodopiperidine-1-carboxylate with N-aryl acrylamides, which can be adapted for 2-fluorophenyl acrylamide derivatives to yield the desired substituted piperidine intermediate with good yields (~80%) under mild conditions (LED irradiation, 25 °C, 24 h).

One-Pot and Alternative Methods

- A one-pot synthesis approach has been reported for tert-butyl 4-substituted phenyl-4-hydroxypiperidine derivatives involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, but this is more common for triazole derivatives rather than direct 2-fluorophenyl substitution.

- Acid addition salt formation and purification steps are often employed to improve stability and crystallinity of the final product.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 4-piperidone hydrochloride hydrate | Commercially available |

| Reduction agent | Sodium borohydride | 5-8 g per 12 g 4-piperidone |

| Solvent for reduction | Methanol | Reflux 7-10 h |

| Boc protection reagent | Di-tert-butyl dicarbonate | 12-15 g per batch |

| Base for Boc protection | Potassium carbonate | 9-10 g |

| Reaction temperature | 25-30 °C (Boc protection), reflux (reduction) | Controlled for selectivity |

| Purification | Crystallization from n-hexane or petroleum ether | Yields white crystalline product |

| Yield | 70-85% overall | High purity (>98%) confirmed by GC/HPLC |

Research Findings and Industrial Relevance

- The described method offers high selectivity , good yields , and scalability suitable for industrial production of pharmaceutical intermediates.

- The use of accessible raw materials and simple reaction conditions (e.g., mild reflux, ambient temperature for Boc protection) reduces cost and complexity.

- The product exhibits high purity and stability , meeting stringent pharmaceutical standards.

- Photoredox catalysis and modern cross-coupling techniques provide efficient routes to introduce the 2-fluorophenyl substituent with minimal side reactions.

- The method is adaptable for various substituted phenyl groups, allowing structural diversification for drug discovery.

Chemical Reactions Analysis

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under suitable conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects: Difluorophenyl analogs (e.g., 3,4-difluoro) exhibit increased electron-withdrawing effects, which may enhance metabolic stability compared to mono-fluorinated derivatives .

- Functional Groups : The addition of a methoxycarbonyl-pyrazole moiety () improves solubility but may reduce blood-brain barrier penetration due to increased polarity .

Commercial Availability and Purity

- The 4-fluorophenyl analog (CAS 141940-39-8) is more widely available (13 suppliers) compared to the 2-fluorophenyl derivative (1 supplier, QB-0594), reflecting its broader application in medicinal chemistry .

- High-purity analogs (e.g., 97% purity for the 3,4-difluoro derivative) are prioritized in API manufacturing, whereas research-grade compounds tolerate lower purity .

Biological Activity

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS Number: 23566966) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22FNO3

- Molecular Weight : 295.36 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)F)O

The compound features a piperidine ring with a tert-butyl ester and a fluorophenyl substituent, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents. For instance, compounds with similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays .

2. Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, which can improve cognitive function and memory retention .

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : By inhibiting key enzymes involved in neurotransmitter degradation, it enhances synaptic transmission.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

Q & A

Q. How to design a scalable synthesis route for this compound with >90% yield?

- Methodological Answer :

- Flow Chemistry : Use continuous flow reactors to control exothermic steps (e.g., Boc protection) and reduce side reactions .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for fluorophenyl coupling efficiency .

- Process Analytical Technology (PAT) : Implement inline FTIR and Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.